Propargyl-PEG1-THP
Overview
Description
Propargyl-PEG1-THP is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This compound is valuable in the field of chemical biology and medicinal chemistry for its role in facilitating the selective degradation of target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG1-THP can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG). The process typically starts with PEG, which is modified to introduce a propargyl group at one end and a tetrahydropyranyl (THP) group at the other. The synthetic route involves the following steps :
Modification of PEG: PEG with an α-hydroxyl group and an ω-carboxyl group is used as the starting material.
Introduction of Propargyl Group: The carboxyl group of PEG is modified into a propargyl group.
Introduction of THP Group: The hydroxyl group of PEG is modified with succinic anhydride, cysteamide, or tert-butyl carbazate to introduce the THP group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG1-THP undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the reaction of the alkyne group with azide-containing molecules to form triazoles.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Major Products Formed
Triazoles: Formed from the CuAAC reaction.
Substituted Propargyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Propargyl-PEG1-THP has a wide range of applications in scientific research, including:
Mechanism of Action
Propargyl-PEG1-THP functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Propargyl-PEG1-THP is unique due to its specific structure and functionality. Similar compounds include:
Propargyl-PEG1-acid: A heterobifunctional PEGylated crosslinker with a carboxylic acid at one end and a propargyl group at the other.
Propargyl-PEG1-amine: Another PEG-based linker with an amine group instead of a THP group.
These compounds share similar properties but differ in their functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-6-11-8-9-13-10-5-3-4-7-12-10/h1,10H,3-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYFSKXDDBZITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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